

Application Note: Synthesis of Heptylamine and Diheptylamine via Reductive Amination of Heptanal

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Compound of Interest

Compound Name: Heptane-1,1-diamine

Cat. No.: B15445190

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the preparation of primary, secondary, and tertiary amines from carbonyl compounds.[1] This process involves the reaction of an aldehyde or ketone with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2][3] This application note provides detailed protocols for the synthesis of heptylamine (a primary amine) and diheptylamine (a secondary amine) from heptanal through reductive amination. While diheptylamine contains two heptyl groups, it is a secondary amine and not a diamine, which is a molecule containing two separate amine functional groups. The formation of the secondary amine is a common outcome in reductive amination, particularly when the aldehyde is in excess or when the primary amine product reacts further with the starting aldehyde.[4]

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of heptylamine and diheptylamine from heptanal.

Parameter	Protocol 1: Heptylamine Synthesis	Protocol 2: Diheptylamine Synthesis
Product	Heptylamine	Diheptylamine
Amine Source	Ammonia (aqueous)	Heptylamine
Reducing Agent	Hydrogen gas (H ₂)	Sodium triacetoxyborohydride
Catalyst	Ruthenium on Alumina (Ru/Al ₂ O ₃)	None
Solvent	Ethanol	1,2-Dichloroethane (DCE)
Temperature	120 °C	Room Temperature (20-25 °C)
Pressure	40 bar	Atmospheric
Reaction Time	4 hours	12-24 hours
Heptanal:Amine Ratio	1 : 10 (approx.)	1 : 1.2
Yield	> 94%	~80-95%

Experimental Protocols

Protocol 1: Synthesis of Heptylamine (Primary Amine)

This protocol is adapted from a catalytic reductive amination procedure.^[5]

Materials:

- Heptanal (≥95%)
- Aqueous ammonia (25-28%)
- 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst
- Ethanol
- Hydrogen gas (H₂)

- Diatomaceous earth (e.g., Celite®)
- Hydrochloric acid (HCl), concentrated
- Sodium hydroxide (NaOH), pellets or concentrated solution
- Diethyl ether or Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, and temperature/pressure controls
- Round-bottom flasks
- Magnetic stirrer and stir bars
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reactor Setup:** In a glass liner for the autoclave, combine heptanal (e.g., 11.4 g, 0.1 mol), ethanol (150 mL), and aqueous ammonia (e.g., 57 mL, ~1.0 mol).
- **Catalyst Addition:** Carefully add the 5% Ru/ Al_2O_3 catalyst (e.g., 1.0 g) to the reaction mixture.
- **Reaction:** Place the glass liner in the autoclave. Seal the reactor and purge several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 40 bar. Begin stirring and heat the mixture to 120 °C. Maintain these conditions for 4 hours.

- **Work-up:** After cooling the reactor to room temperature, carefully vent the hydrogen gas and purge with nitrogen.
- **Catalyst Removal:** Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.
- **Solvent Removal:** Concentrate the filtrate using a rotary evaporator to remove the ethanol.
- **Extraction:** To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12). Extract the product with diethyl ether or DCM (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate using a rotary evaporator to yield crude heptylamine.
- **Purification:** Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 154-156 °C.^[6]

Protocol 2: Synthesis of Diheptylamine (Secondary Amine)

This protocol is a general procedure for the reductive amination of aldehydes with primary amines using sodium triacetoxyborohydride.^[7]

Materials:

- Heptanal (≥95%)
- Heptylamine (from Protocol 1 or commercial)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

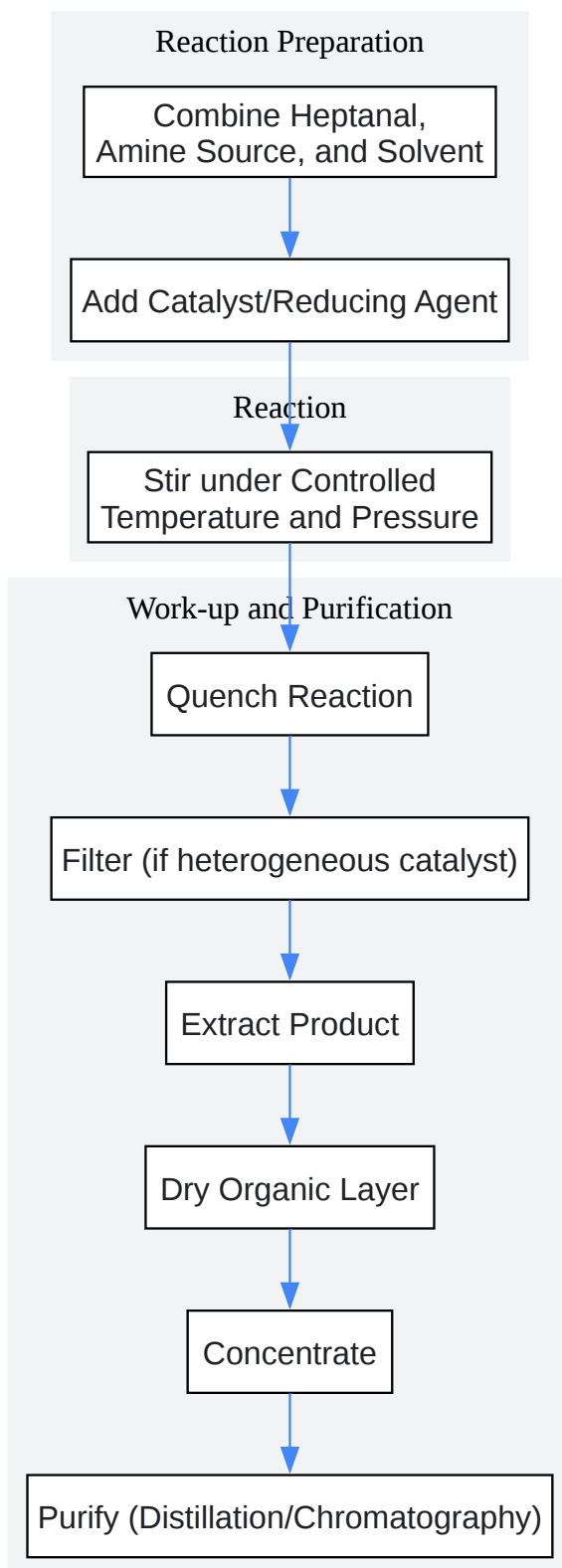
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Chromatography column (optional)

Procedure:

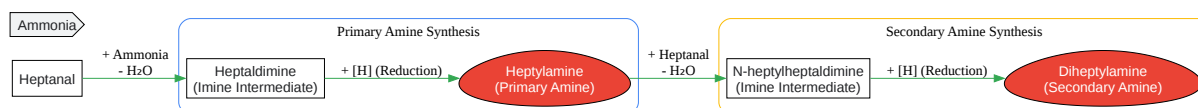
- **Reaction Setup:** To a round-bottom flask, add heptanal (e.g., 5.7 g, 0.05 mol) and heptylamine (6.9 g, 0.06 mol) in 1,2-dichloroethane (200 mL). Stir the solution at room temperature for 1 hour to allow for imine formation.
- **Addition of Reducing Agent:** Carefully add sodium triacetoxyborohydride (12.7 g, 0.06 mol) to the solution in portions over 15-20 minutes. The reaction is typically exothermic.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE (2 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate using a rotary evaporator.
- **Purification:** The crude diheptylamine can be purified by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualizations



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Caption: General experimental workflow for the reductive amination of heptanal.



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Caption: Reaction pathways for the synthesis of heptylamine and diheptylamine.

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